molecular formula C24H19FO7S B2421892 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl 4-fluorobenzenesulfonate CAS No. 896040-10-1

3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl 4-fluorobenzenesulfonate

Cat. No. B2421892
CAS RN: 896040-10-1
M. Wt: 470.47
InChI Key: PJJHEJQGNAYZGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl 4-fluorobenzenesulfonate is a chemical compound used in scientific research. It is a synthetic compound that has been developed for its potential use in various biochemical and physiological studies.

Scientific Research Applications

Crystallographic Studies

Studies have determined the crystal structures of compounds closely related to 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl 4-fluorobenzenesulfonate. For instance, Penkova et al. (2010) elucidated the structure of a similar compound using X-ray crystallography, providing insights into the orthorhombic system of its crystallization and characterization details (Penkova, Retailleau, & Manolov, 2010).

Anticancer Research

The compound's analogs have been explored for their potential as anticancer agents. Mun et al. (2012) investigated the structure-activity relationships of similar arylsulfonamide analogs, focusing on their ability to inhibit tumor growth in cancer models (Mun et al., 2012). Additionally, research by Shi et al. (2020) showed that certain coumarin derivatives related to this compound exhibit significant antitumor activity against human cancer cell lines (Shi et al., 2020).

Fluorescence Studies

The compound's derivatives have also been explored for their fluorescence properties. For example, Tang and Verkade (1996) synthesized optically active derivatives showing high fluorescence quantum yields, indicating potential applications in fluorescence-based assays (Tang & Verkade, 1996).

Medicinal Chemistry

In medicinal chemistry, variations of the compound have been synthesized and evaluated for various biological activities. One study by Abid et al. (2017) found sulfonyl hydrazones derived from similar structures to be effective inhibitors of monoamine oxidases, with potential implications for treating neurological disorders (Abid et al., 2017).

Chemical Synthesis and Pharmacology

The compound and its analogs have been a focal point in chemical synthesis and pharmacology. Wang et al. (2012) conducted a comprehensive study on the synthetic compound KCN1, related to 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl 4-fluorobenzenesulfonate, demonstrating its potential as a therapeutic agent for pancreatic cancer (Wang et al., 2012).

properties

IUPAC Name

[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl] 4-fluorobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FO7S/c1-14-19-10-7-17(32-33(27,28)18-8-5-16(25)6-9-18)13-21(19)31-24(26)23(14)15-4-11-20(29-2)22(12-15)30-3/h4-13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJJHEJQGNAYZGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OS(=O)(=O)C3=CC=C(C=C3)F)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl 4-fluorobenzenesulfonate

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